2-chloro-1,7-naphthyridin-4-amine
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Overview
Description
2-chloro-1,7-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,7-naphthyridin-4-amine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the Friedländer synthesis, which uses green strategies and metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of naphthyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
2-chloro-1,7-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of materials for light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-naphthyridine: Known for its antibacterial properties and used in the synthesis of drugs like gemifloxacin.
1,5-naphthyridine: Exhibits a variety of biological activities, including anticancer and anti-HIV properties.
1,6-naphthyridine: Functionalized derivatives are used as sex hormone regulatory agents and anti-HIV agents.
Uniqueness
2-chloro-1,7-naphthyridin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
2167760-55-4 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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